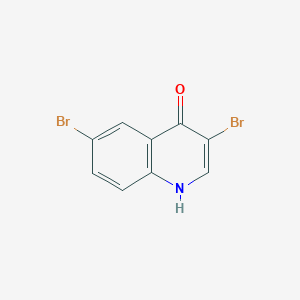

3,6-Dibromo-4-hydroxyquinoline

Description

Significance of the Quinoline (B57606) Moiety as a Privileged Scaffold in Contemporary Chemical Science

The quinoline ring system, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry. tandfonline.comresearchgate.net This designation stems from its recurring presence in a multitude of natural and synthetic compounds that exhibit a broad spectrum of biological activities. ijpsjournal.comjddtonline.info The rigid structure of the quinoline nucleus provides a versatile framework that can be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. nih.govrsc.org

Quinoline derivatives have been instrumental in the development of therapeutic agents across numerous disease areas. rsc.orgnih.gov Their applications span from anticancer and antimalarial to anti-inflammatory and antimicrobial therapies. ijpsjournal.comjddtonline.info The ability of the quinoline core to interact with a diverse array of biological targets, including enzymes and receptors, underscores its importance in drug discovery and development. researchgate.netorientjchem.org Researchers continually explore the synthesis of novel quinoline-based molecules, aiming to unlock new therapeutic potentials and address emerging health challenges. ijpsjournal.comrsc.org The inherent "druggability" and well-established synthetic accessibility of the quinoline moiety ensure its continued prominence in the field of chemical science. tandfonline.comnih.gov

Overview of Halogenated Quinoline Derivatives in Synthetic and Medicinal Chemistry Research

In synthetic chemistry, halogenated quinolines serve as versatile intermediates for further chemical transformations. rsc.orgrsc.org The halogen atoms can act as leaving groups in cross-coupling reactions, enabling the introduction of a wide variety of functional groups to the quinoline core. nih.gov This synthetic flexibility has facilitated the creation of extensive libraries of quinoline derivatives for biological screening. nih.gov From a medicinal chemistry perspective, the incorporation of halogens has led to the discovery of potent therapeutic agents. For instance, select halogenated quinolines have demonstrated enhanced antibacterial activity, including the ability to eradicate drug-resistant bacterial biofilms. nih.gov The strategic placement of halogens on the quinoline ring remains a key tactic in the design of new and more effective bioactive molecules. nih.govacs.org

Specific Research Focus on 3,6-Dibromo-4-hydroxyquinoline within the Broader Quinoline Landscape

Within the vast family of halogenated quinolines, this compound is a compound of specific academic interest. Its structure features a quinoline core with bromine atoms at the 3 and 6 positions and a hydroxyl group at the 4-position. This particular arrangement of substituents defines its chemical identity and potential for further investigation.

The 4-hydroxyquinoline (B1666331) moiety itself is a significant structural motif, known to be a key component in compounds with antibacterial properties. nih.gov The synthesis of 4-hydroxyquinolines has been a subject of chemical research for many years, with various methods developed for their preparation. acs.orggoogle.com The presence of two bromine atoms in this compound is expected to influence its reactivity and biological profile, making it a distinct entity for study. Research on similar structures, such as 3,6-dibromo-4-hydroxy-2-methylquinoline, indicates that dibrominated hydroxyquinolines are investigated for their potential biological activities. ontosight.ai

Below are the key chemical identifiers and predicted properties for this compound:

| Property | Value | Source |

| Molecular Formula | C₉H₅Br₂NO | scbt.comscbio.cn |

| Molecular Weight | 302.95 g/mol | scbt.comscbio.cn |

| CAS Number | 857758-88-4 | scbt.comchemicalbook.com |

| Melting Point | >320 °C | chemicalbook.com |

| Boiling Point (Predicted) | 362.9 ± 37.0 °C | chemicalbook.com |

| Density (Predicted) | 2.052 ± 0.06 g/cm³ | chemicalbook.com |

| pKa (Predicted) | 1.21 ± 0.50 | chemicalbook.com |

The high melting point suggests a stable, crystalline solid at room temperature. The predicted properties provide a baseline for its expected behavior in chemical reactions and biological systems, encouraging further empirical research to validate these characteristics and explore its potential applications.

Structure

3D Structure

Properties

IUPAC Name |

3,6-dibromo-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2NO/c10-5-1-2-8-6(3-5)9(13)7(11)4-12-8/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMKUVZZMSAFTLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C(=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80576192 | |

| Record name | 3,6-Dibromoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857758-88-4 | |

| Record name | 3,6-Dibromoquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 3,6 Dibromo 4 Hydroxyquinoline

Cross-Coupling Reactions at Bromine Centers

The bromine substituents at the C-3 and C-6 positions of 3,6-dibromo-4-hydroxyquinoline are amenable to a variety of palladium-catalyzed cross-coupling reactions. These transformations are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse molecular fragments onto the quinoline (B57606) core.

Palladium-Catalyzed Suzuki-Miyaura Coupling for Arylation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of biaryl structures through the reaction of an organoboron species with a halide. For dihalogenated substrates like this compound, the reaction can be controlled to achieve either mono- or diarylation. The regioselectivity of the first coupling is dictated by the relative reactivity of the two carbon-bromine bonds. In quinoline systems, the C-3 position is generally more electron-deficient than the C-6 position, which can influence the rate of oxidative addition to the palladium(0) catalyst.

While specific studies on this compound are limited, research on analogous dihaloquinolines provides valuable insights into the expected reactivity. For instance, in many dihaloheterocycles, the position of the initial coupling can be influenced by the choice of catalyst, ligands, and reaction conditions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dihaloarenes This table is illustrative and based on general knowledge of Suzuki-Miyaura reactions, as specific data for this compound is not readily available in the cited literature.

| Entry | Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Dihaloquinoline | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | Not specified |

| 2 | Dihaloquinoline | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | Not specified |

Sonogashira Coupling Reactions for Alkyne Introduction

The Sonogashira coupling enables the introduction of alkyne moieties onto aromatic rings, a valuable transformation for the synthesis of precursors for pharmaceuticals and organic materials. wikipedia.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, co-catalyzed by palladium and copper complexes. wikipedia.org

In the context of this compound, Sonogashira coupling offers a pathway to synthesize 3- and/or 6-alkynyl-4-hydroxyquinolines. The reaction conditions, including the choice of catalyst, copper source, base, and solvent, are crucial for achieving high yields and selectivity. For dihalo substrates, careful control of stoichiometry and reaction time can allow for selective mono-alkynylation or the introduction of two different alkyne groups in a stepwise manner.

Table 2: General Conditions for Sonogashira Coupling of Aryl Halides This table presents typical conditions for Sonogashira reactions, as specific examples for this compound are not detailed in the provided search results.

| Entry | Aryl Halide | Alkyne | Pd Catalyst | Cu Salt | Base | Solvent | Temp (°C) |

| 1 | Dihaloquinoline | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT |

| 2 | Dihaloquinoline | Trimethylsilylacetylene | Pd(OAc)₂ | CuI | i-Pr₂NH | DMF | 60 |

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orglibretexts.org This method allows for the introduction of a wide range of primary and secondary amines at the halogenated positions of an aromatic ring. For this compound, this reaction would provide access to a variety of 3- and/or 6-amino-4-hydroxyquinoline derivatives, which are valuable scaffolds in medicinal chemistry.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and, crucially, the phosphine (B1218219) ligand. Different generations of ligands have been developed to improve the scope and efficiency of this reaction. wikipedia.org

Table 3: Common Catalytic Systems for Buchwald-Hartwig Amination This table is a generalized representation, as specific applications to this compound were not found in the search results.

| Entry | Aryl Halide | Amine | Pd Precatalyst | Ligand | Base | Solvent | Temp (°C) |

| 1 | Dihaloquinoline | Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 100 |

| 2 | Dihaloquinoline | Aniline (B41778) | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 110 |

Regioselectivity in Double Cross-Coupling of Dibromoquinoline Scaffolds

A key challenge and opportunity in the functionalization of dihaloquinolines is the control of regioselectivity in sequential cross-coupling reactions. The differential reactivity of the C-3 and C-6 positions in this compound can potentially be exploited to introduce two different substituents in a controlled manner.

Generally, the more electron-deficient position of a dihaloarene will react preferentially in palladium-catalyzed cross-coupling reactions. In the quinoline ring, the C-3 position is influenced by the electron-withdrawing nitrogen atom, making the C3-Br bond potentially more susceptible to oxidative addition than the C6-Br bond. However, the electronic environment is also modulated by the 4-hydroxy group.

By carefully selecting the reaction conditions, such as the catalyst, ligand, and temperature, it is often possible to achieve selective mono-functionalization at the more reactive site. Following the first coupling, the electronic properties of the quinoline ring are altered, which in turn influences the reactivity of the remaining bromine substituent in a subsequent, different cross-coupling reaction. While specific studies on this compound are not available, the principles of regioselective cross-coupling have been demonstrated on other dihaloheterocycles. researchgate.netnih.govnsf.gov

Electrophilic Aromatic Substitution (SEAr) Reactions at the Quinoline Nucleus

Electrophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic rings. In the case of 4-hydroxyquinoline (B1666331), the molecule exists in tautomeric equilibrium with the 4-quinolone form. The electron-donating nature of the hydroxyl/keto group and the nitrogen atom in the heterocyclic ring activates the benzene (B151609) portion of the quinoline nucleus towards electrophilic attack.

The directing effect of the existing substituents will govern the position of the incoming electrophile. The hydroxyl group is a strong activating group and an ortho-, para-director. The bromine atom at C-6 is also an ortho-, para-director, albeit a deactivating one. Therefore, electrophilic substitution is expected to occur at the available positions of the carbocyclic ring, namely C-5, C-7, and C-8. The precise outcome will depend on the interplay of the electronic and steric effects of the substituents. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Nucleophilic Substitution Reactions and their Synthetic Utility

While the bromine atoms on the quinoline ring are primarily utilized in cross-coupling reactions, under certain conditions, they can undergo nucleophilic aromatic substitution (SNA r). For SNA r to occur, the aromatic ring must be sufficiently electron-deficient, a condition that can be met in the quinoline system, particularly at the C-3 position due to the influence of the ring nitrogen.

However, direct nucleophilic substitution of the bromine atoms in this compound is generally less facile than palladium-catalyzed cross-coupling reactions. The presence of strongly activating groups can hinder SNA r. Nevertheless, with highly activated substrates or strong nucleophiles, substitution may be possible. For instance, reactions with nucleophiles such as alkoxides, thiolates, or amines under forcing conditions could potentially lead to the displacement of one or both bromine atoms. The synthetic utility of such reactions would be to introduce functionalities that are not readily accessible through cross-coupling methods. Studies on related chloroquinolines have shown that nucleophilic substitution at position 4 is a viable synthetic route. mdpi.com

Mannich Reactions Involving Hydroxyquinoline Scaffolds

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom, using an aldehyde (commonly formaldehyde) and a primary or secondary amine. wikipedia.orgbyjus.com The product is a β-amino-carbonyl compound known as a Mannich base. wikipedia.orgbyjus.com This reaction is a powerful tool in medicinal chemistry for synthesizing novel compounds and optimizing the properties of drug candidates. nih.gov

In the context of hydroxyquinoline scaffolds, the reaction is typically a modified Mannich reaction where the hydroxyquinoline acts as the compound providing the active hydrogen. nih.gov The reaction mechanism begins with the formation of an iminium ion from the amine and formaldehyde. wikipedia.orgbyjus.com The hydroxyquinoline, often in its enol or phenolate (B1203915) form, then acts as a nucleophile, attacking the iminium ion to form the C-C bond and yield the aminomethylated product. wikipedia.orgnih.gov

For 8-hydroxyquinoline (B1678124), which is analogous to a nitrogen-containing 1-naphthol, the aminoalkylation occurs at the active C-7 position. acs.org A variety of primary and secondary amines can be utilized in this reaction to produce a diverse library of Mannich bases. nih.govmdpi.com The general scheme for the Mannich reaction on an 8-hydroxyquinoline scaffold is depicted below:

Scheme 1: General Mannich Reaction on 8-Hydroxyquinoline

Where R1 and R2 can be hydrogen, alkyl, or part of a cyclic amine.

Chelation Chemistry of this compound with Metal Ions

The ability of hydroxyquinoline derivatives to form complexes with metal ions is a well-documented and significant aspect of their chemistry, driving applications in analytical chemistry and medicine. nih.gov

Hydroxyquinolines are effective chelating agents, forming stable complexes with a wide range of metal ions. researchgate.net The most studied isomer, 8-hydroxyquinoline, functions as a bidentate ligand, coordinating to a metal ion through the deprotonated hydroxyl oxygen and the nitrogen atom of the quinoline ring. nih.gov This forms a stable five-membered chelate ring. researchgate.net The formation of these stable complexes is a result of the "chelate effect". mdpi.com

For 4-hydroxyquinoline derivatives like this compound, the coordination mode is different. The hydroxyl group at the C-4 position is not suitably positioned to form a simple five- or six-membered chelate ring with the nitrogen atom at position 1. However, 4-hydroxyquinolines can exist in tautomeric equilibrium with their keto form, 4-quinolone. Chelation can occur through the carbonyl oxygen at C-4 and the hydroxyl oxygen at C-4 in its enol form, potentially acting as a bidentate O,O-donor ligand, similar to hydroxypyridinones. nih.gov The coordination might also involve the nitrogen atom, leading to bridged complexes or coordination polymers. The presence of electron-withdrawing bromo substituents on the quinoline ring can influence the acidity of the hydroxyl proton and the electron density on the donor atoms, thereby affecting the ligand's coordination properties and the stability of the resulting metal complexes.

| Ligand Family | Typical Donor Atoms | Chelate Ring Size | Notes |

| 8-Hydroxyquinolines | N, O | 5-membered | Forms highly stable bidentate complexes with many metal ions. nih.gov |

| 4-Hydroxyquinolines | O, O or N, O | Variable | Coordination can occur through the C-4 oxygen (keto/enol forms). May act as a bridging ligand. |

| 3-Hydroxy-4-Pyridinones | O, O | 5-membered | Known to form very stable complexes with hard metal ions like Fe(III). nih.gov |

Formation and Stability of Metal-Hydroxyquinoline Complexes

The formation of metal complexes with hydroxyquinoline ligands is highly dependent on factors such as pH, the nature of the metal ion, and the solvent system. The deprotonation of the hydroxyl group is a prerequisite for chelation, making the process pH-sensitive. 8-Hydroxyquinoline and its derivatives are known to form stable, often colored and fluorescent, complexes with numerous metal ions, including Al(III), Mg(II), Fe(III), Cu(II), and Zn(II). researchgate.netresearchgate.net

The stability of these complexes is quantified by their formation constants (or stability constants). While specific stability data for this compound complexes are not available, data for related ligands can provide insight. For instance, 8-hydroxyquinoline forms strong complexes with many trivalent and divalent metal ions. researchgate.net The stability of metal complexes generally increases with the charge of the metal ion and decreases with its ionic radius.

Computational studies on 8-hydroxyquinoline complexes show that upon complexation, the aromaticity of the ligand's pyridine (B92270) and benzene rings increases, which contributes to the stability of the metal complex. researchgate.net The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is typically smaller in the metal complexes compared to the free ligand, indicating charge-transfer interactions upon complex formation. mdpi.com Complexes of hydroxyquinolines can exhibit various geometries, with octahedral being common for many metal ions. mdpi.com The kinetic lability or inertness of these complexes depends on the electron configuration of the central metal ion. uci.edu

Functional Group Transformations of the Hydroxyl Moiety

The hydroxyl group at the C-4 position of this compound is a key site for chemical modification. These transformations can alter the compound's physicochemical properties, such as solubility, lipophilicity, and metal-binding ability.

Common reactions involving the hydroxyl group include:

Etherification: The hydroxyl group can be converted into an ether, most commonly a methoxy (B1213986) group, through reactions like the Williamson ether synthesis (reaction with an alkyl halide like methyl iodide in the presence of a base). This transformation is frequently used in synthetic chemistry to protect the hydroxyl group or to study the role of hydrogen bonding. nih.gov For example, the conversion of brominated 8-hydroxyquinolines to their methoxy derivatives has been reported as a step in the synthesis of more complex molecules. nih.gov

Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base converts the hydroxyl group into an ester. This can introduce a wide variety of functional groups.

Oxidative Rearrangement: Under certain oxidative conditions, hydroxyquinones (a related class of compounds) can undergo rearrangement reactions. For instance, some 2-hydroxy-1,4-benzoquinones can be transformed into lactone derivatives upon heating with specific oxidizing agents. mdpi.com

These transformations allow for the synthesis of a diverse range of derivatives from the parent this compound scaffold.

| Reaction Type | Reagents | Product Functional Group |

| Etherification | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Ether (e.g., -OCH₃) |

| Esterification | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | Ester (e.g., -OCOCH₃) |

| Thiele-Winter Acetoxylation | Acetic anhydride, Acid catalyst | Triacetoxy derivative (on quinones) |

Derivatization Methodologies for Enhanced Analytical Detection and Separation

Derivatization is a crucial strategy in analytical chemistry to improve the detection and separation of target molecules. For this compound, derivatization can be employed to enhance its response in various analytical techniques.

Chromatographic Separation: The polarity of the molecule can be modified to improve its separation characteristics in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For instance, converting the polar hydroxyl group to a less polar ether or ester can increase retention in reverse-phase HPLC or improve volatility for GC analysis.

Spectroscopic Detection: The inherent spectroscopic properties of the quinoline ring can be augmented through derivatization.

UV-Visible Spectroscopy: Introduction of chromophoric groups can shift the absorption maximum to a more convenient wavelength and increase the molar absorptivity, thereby lowering the detection limit.

Fluorescence Spectroscopy: The chelation of this compound with certain metal ions can lead to the formation of highly fluorescent complexes. This phenomenon, known as chelation-enhanced fluorescence (CHEF), is a sensitive method for detecting either the ligand or specific metal ions. 8-Hydroxyquinoline itself is a well-known fluorescence reagent for metal ion determination. researchgate.net

Electrochemical Detection: Derivatization can introduce electroactive moieties into the molecule, enabling or enhancing its detection by electrochemical methods like cyclic voltammetry.

Cross-Coupling Reactions: The bromine atoms at the C-3 and C-6 positions are amenable to various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netresearchgate.net This allows for the introduction of aryl or other organic groups, which can significantly alter the molecule's properties for analytical purposes, for example, by attaching a fluorescent tag or a group that facilitates mass spectrometric ionization. researchgate.net

Computational Chemistry and Theoretical Investigations of 3,6 Dibromo 4 Hydroxyquinoline

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of chemical compounds.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational procedure that determines the most stable three-dimensional arrangement of atoms in a molecule. gaussian.com For 3,6-Dibromo-4-hydroxyquinoline, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to find the optimized molecular geometry. nih.govcellmolbiol.orgtandfonline.com This process yields crucial information about bond lengths, bond angles, and dihedral angles. nih.gov The resulting optimized structure represents the molecule at its lowest energy state. tandfonline.com

The electronic structure of the molecule, which describes the arrangement and energies of its electrons, is also elucidated through these calculations. This analysis provides insights into the distribution of electron density and the nature of chemical bonds within the molecule. chemrxiv.org

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wuxiapptec.comossila.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and stability. researchgate.netnih.gov A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a larger gap indicates greater stability. researchgate.net For this compound, DFT calculations can determine the energies of the HOMO and LUMO, thereby providing an estimate of its kinetic stability and chemical reactivity. researchgate.net

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Term | Definition | Significance in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons. ossila.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons. ossila.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO orbitals. | A smaller gap indicates higher chemical reactivity and lower kinetic stability. researchgate.net |

Electrostatic Potential Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations that illustrate the charge distribution within a molecule. libretexts.orguni-muenchen.de These maps are valuable for identifying the electrophilic and nucleophilic sites of a molecule, which are regions prone to attack by electron-seeking and nucleus-seeking reagents, respectively. researchgate.net

In an MEP map, different colors represent varying electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack. Blue represents regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral potential. By generating an MEP map for this compound, researchers can predict how it will interact with other molecules and identify its reactive sites. uni-muenchen.demdpi.com

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when it binds to a second molecule (the receptor or target), typically a protein. jscimedcentral.com This method is instrumental in drug discovery and development for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target. jscimedcentral.comresearchgate.net

In the context of this compound, molecular docking simulations can be used to predict its potential interactions with various protein targets. researchgate.netnih.gov The simulation software calculates the binding energy, which indicates the strength of the interaction. nih.gov A lower binding energy generally corresponds to a more stable and favorable interaction. The simulation also reveals the specific types of interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov QSAR models are developed by correlating variations in the structural or physicochemical properties of a series of compounds with their observed biological activities. nih.gov

For quinoline (B57606) derivatives, QSAR studies have been employed to predict their potential as therapeutic agents, including for conditions like tuberculosis. researchgate.net By developing a QSAR model that includes this compound and other related compounds, it is possible to predict its biological activity based on its specific structural features. nih.govorientjchem.org These models can guide the design of new derivatives with potentially enhanced activity. nih.gov

Thermochemical Analysis of Hydroxyquinoline Isomers

Thermochemical analysis involves the study of the heat changes that accompany chemical reactions and physical transformations. For hydroxyquinoline isomers, computational methods can be used to calculate their gas-phase enthalpies of formation. researchgate.net This information is crucial for determining the relative thermodynamic stabilities of different isomers. researchgate.net

By comparing the calculated enthalpies of formation, researchers can identify the most stable isomeric forms of hydroxyquinolines. researchgate.net For instance, studies have investigated the enthalpies of isomerization between different hydroxyquinoline isomers, providing insights into their relative stabilities. psu.edu This type of analysis contributes to a fundamental understanding of the energetic landscape of these compounds.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

The in silico prediction of spectroscopic parameters for molecules like this compound is a powerful tool in computational chemistry, enabling researchers to estimate spectral data before or in conjunction with experimental synthesis and analysis. Density Functional Theory (DFT) is a cornerstone of these theoretical investigations, providing a balance between accuracy and computational cost for determining molecular properties. vsu.ruchemrxiv.org

Methodologies such as the B3LYP functional combined with basis sets like 6-311++G(d,p) are commonly employed to optimize the molecular geometry and calculate spectroscopic data. researchgate.net For instance, theoretical calculations for quinoline derivatives are often performed in the gas phase, which may lead to slight deviations from experimental values typically recorded in a solid or solution phase. doaj.orgdergipark.org.tr To bridge this gap, scaling factors are often applied to the computed frequencies to improve agreement with experimental results. dergipark.org.trnih.gov

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations of NMR chemical shifts are crucial for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a standard approach within DFT for predicting the isotropic magnetic shielding tensors (σ), which are then converted to chemical shifts (δ) relative to a reference standard like tetramethylsilane (B1202638) (TMS). chemrxiv.orgnih.gov Studies on various quinoline derivatives have demonstrated that DFT calculations can predict ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. tsijournals.comtsijournals.comresearchgate.net For complex molecules, considering conformational isomers and their Boltzmann population-weighted averaging can significantly enhance the accuracy of the predicted chemical shifts. The accuracy of these predictions is often high, with mean absolute errors for ¹H NMR shifts being less than 0.21 ppm and for ¹³C NMR shifts less than 1.2 ppm in some studies.

Illustrative Predicted ¹³C NMR Chemical Shifts for a Substituted Quinolone Ring (Note: This table is a hypothetical representation based on general findings for quinoline derivatives and does not represent actual calculated data for this compound.)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | 145-155 |

| C3 | 110-120 |

| C4 | 170-180 |

| C4a | 135-145 |

| C5 | 125-135 |

| C6 | 120-130 |

| C7 | 125-135 |

| C8 | 115-125 |

| C8a | 140-150 |

Vibrational Frequencies: Theoretical vibrational analysis is used to interpret and assign bands in experimental infrared (IR) and Raman spectra. Following geometry optimization, harmonic vibrational frequency calculations are performed. These calculations can predict the wavenumbers and intensities of vibrational modes, such as C-H, O-H, C=O, and C-Br stretching and bending vibrations. nih.govdoi.org For example, in related quinoline derivatives, C=C stretching modes are typically observed in the 1500-1600 cm⁻¹ region, while C-N stretching modes appear around 1100-1200 cm⁻¹. chemrxiv.org Anharmonic corrections, though computationally more demanding, can provide even more accurate predictions that are closer to experimental frequencies. vsu.ru

A study on 5,7-dihalo-8-hydroxyquinolines demonstrated the effect of halogen substitution on vibrational frequencies, which is directly applicable to understanding the spectrum of this compound. bohrium.com The table below illustrates typical vibrational modes and their predicted frequency ranges for a molecule with this structural motif.

Illustrative Predicted Vibrational Frequencies for a Dibromo-hydroxyquinoline Structure (Note: This table is a hypothetical representation based on general findings for related compounds and does not represent actual calculated data for this compound.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| O-H stretch | 3400-3600 |

| Aromatic C-H stretch | 3000-3100 |

| C=O stretch | 1650-1700 |

| C=C/C=N ring stretch | 1400-1600 |

| C-O stretch | 1200-1300 |

| C-Br stretch | 500-650 |

These computational approaches provide invaluable insights into the spectroscopic properties of this compound, guiding experimental characterization and analysis.

Advanced Artificial Intelligence and Machine Learning Applications in Spectral Analysis and Structure Prediction

In recent years, artificial intelligence (AI) and machine learning (ML) have emerged as transformative technologies in computational chemistry, offering significant speed and accuracy improvements for spectral analysis and structure prediction. frontiersin.org These data-driven methods are particularly effective for complex molecules like this compound.

Spectral Analysis and Prediction: Machine learning models, especially deep neural networks (DNNs) and graph neural networks (GNNs), are increasingly used to predict NMR chemical shifts with high accuracy. nih.govmdpi.com These models are trained on large datasets of experimentally measured spectra and molecular structures. researchgate.net Unlike traditional DFT calculations, which can be computationally intensive, trained ML models can predict spectra in a fraction of the time. For instance, the PROSPRE program can predict ¹H chemical shifts with a mean absolute error of less than 0.10 ppm. mdpi.comresearchgate.net

These ML approaches can learn intricate relationships between a molecule's topology, its three-dimensional structure, and its spectroscopic output. nih.gov Some advanced models integrate DFT-calculated parameters as features, creating a hybrid approach that leverages the strengths of both methods to achieve state-of-the-art prediction accuracy. nih.govfrontiersin.org

Structure Prediction and Elucidation: AI is also revolutionizing the process of structure elucidation. ML algorithms can analyze raw spectral data, assign peaks, and compare them against predicted spectra for candidate structures to determine the most probable molecular conformation. This is particularly useful for differentiating between isomers or tautomers, a common challenge with substituted quinolines. researchgate.net

For quinoline derivatives, ML models have been developed to predict sites of reactivity, such as for electrophilic substitution, by learning from quantum chemical descriptors. doaj.org This capability can guide synthetic chemists in designing reaction pathways. The application of these advanced computational tools allows for rapid and reliable analysis, accelerating the discovery and characterization of new chemical entities. doaj.orgfrontiersin.org

Illustrative Comparison of Prediction Methods (Note: The performance metrics in this table are generalized from studies on various organic molecules and are intended for illustrative purposes.)

| Method | Typical Accuracy (¹³C NMR MAE) | Computational Cost | Key Features |

|---|---|---|---|

| DFT (e.g., B3LYP/GIAO) | 1-5 ppm | High | Based on first principles, provides detailed electronic structure information. nih.gov |

| Graph Neural Network (GNN) | ~1.3 ppm | Low (after training) | Learns from molecular graph topology, very fast predictions. frontiersin.org |

| Hybrid ML-DFT | <1.0 ppm | Medium | Combines DFT accuracy with ML speed, often achieving the best performance. frontiersin.org |

The integration of AI and machine learning into the computational workflow for analyzing compounds like this compound represents a significant leap forward, enabling more efficient and accurate scientific investigation.

Catalytic Applications and Coordination Chemistry Beyond Biological Systems

3,6-Dibromo-4-hydroxyquinoline as a Ligand in Homogeneous Catalysis

While direct experimental studies on the use of this compound as a ligand in homogeneous catalysis are not extensively documented in the current literature, its structural features strongly suggest significant potential. The molecule possesses a nitrogen atom within the heterocyclic ring and a hydroxyl group at the 4-position, both of which can act as coordination sites for metal centers. This bidentate chelation can form stable complexes with a variety of transition metals, a critical feature for effective ligands in homogeneous catalysis. scispace.comresearchgate.net

The presence of two bromine atoms at the 3 and 6 positions significantly influences the electronic properties of the quinoline (B57606) ring system through their electron-withdrawing inductive effects. This can impact the electron-donating ability of the nitrogen and oxygen atoms, thereby modulating the stability and reactivity of the resulting metal complexes. For instance, in related 8-hydroxyquinoline (B1678124) derivatives, halogen substituents are known to affect the properties of their metal complexes. acs.org The coordination of hydroxyquinoline ligands to metals like ruthenium has been shown to create potent complexes for various applications. acs.org

The general utility of quinoline derivatives as ligands is well-established in numerous catalytic transformations. These include cross-coupling reactions, hydrogenations, and oxidations. The specific substitution pattern of this compound could offer unique steric and electronic contributions to a metal catalyst, potentially leading to enhanced selectivity or reactivity in such processes. The principles of ligand design in homogeneous catalysis suggest that systematic variation of substituents on a parent scaffold is a key strategy for optimizing catalytic performance.

Table 1: Potential Homogeneous Catalytic Reactions for this compound-Metal Complexes

| Catalytic Reaction | Potential Metal Center | Rationale |

| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Palladium, Nickel | Quinolines are effective ligands for stabilizing catalytically active metal species. |

| Hydrogenation/Transfer Hydrogenation | Ruthenium, Iridium, Rhodium | The bidentate nature of the ligand can create a stable coordination environment for hydrogenation catalysts. |

| Oxidation Reactions | Copper, Iron, Vanadium | Hydroxyquinoline-metal complexes are known to catalyze various oxidation processes. |

Role in Metal-Mediated Chemical Transformations (e.g., C-H activation)

The direct involvement of this compound in metal-mediated C-H activation has not been specifically reported. However, the quinoline nucleus is a well-known substrate and directing group for C-H activation reactions. chemrxiv.org The nitrogen atom of the quinoline ring can coordinate to a metal center, directing the activation of C-H bonds at specific positions, most commonly at C2 and C8. chemrxiv.org

In the context of this compound, the existing bromine substituents would block certain positions from C-H activation, thereby potentially directing functionalization to the remaining C-H bonds. For instance, palladium- and rhodium-catalyzed C-H functionalization reactions are prevalent for the quinoline scaffold. chemrxiv.orgacs.org The electronic modifications induced by the bromo and hydroxyl groups could influence the feasibility and regioselectivity of such transformations.

A plausible scenario involves the use of the hydroxyl group or a derivative thereof as a directing group. For example, the conversion of the hydroxyl group to an ether or an ester could direct a metal catalyst to the C5 position. Programmed, site-selective C-H functionalization of 4-hydroxyquinolines has been demonstrated, showcasing the potential to decorate multiple positions on the quinoline core through a sequence of catalytic steps. chemrxiv.org This highlights the potential of this compound as a substrate for creating more complex, polysubstituted quinolines through sequential C-H activation strategies.

Potential as Organocatalysts or Precatalysts in Organic Synthesis

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, presents another avenue for the application of this compound. thieme-connect.de While direct evidence of its use as an organocatalyst is lacking, its structural motifs are found in known classes of organocatalysts. The quinoline nitrogen can act as a Lewis base, and the hydroxyl group can function as a Brønsted acid or a hydrogen bond donor.

This dual functionality is a hallmark of many bifunctional organocatalysts. For example, thiourea-based organocatalysts derived from cinchona alkaloids, which contain a quinoline core, are highly effective in a range of asymmetric transformations. researchgate.net While this compound lacks the chiral backbone of cinchona alkaloids, its fundamental acidic and basic sites could be leveraged in non-asymmetric organocatalytic reactions.

Furthermore, this compound could serve as a precatalyst, where it is transformed in situ into the active catalytic species. The synthesis of polysubstituted quinolines has been achieved using organocatalysts, indicating the compatibility of the quinoline scaffold with such reaction conditions. nih.govscienceopen.com The specific electronic nature of this compound could make it a suitable precursor for novel organocatalytic systems.

Advanced Applications of 3,6 Dibromo 4 Hydroxyquinoline Derivatives in Materials Science and Analytical Chemistry

Fluorescent Chemosensors for Specific Metal Ions and Biomolecules

The development of fluorescent chemosensors for the selective detection of metal ions and biomolecules is a burgeoning area of research, driven by the need for sensitive and real-time monitoring in environmental and biological systems. Quinoline (B57606) derivatives, particularly those based on the 8-hydroxyquinoline (B1678124) (8-HQ) framework, have been extensively investigated for this purpose due to their inherent fluorescence and ability to form stable complexes with a wide variety of metal cations. scispace.comrroij.com

The principle behind their function lies in the modulation of their fluorescence properties upon binding with a target analyte. 8-hydroxyquinoline itself is weakly fluorescent due to an excited-state intermolecular proton transfer. However, upon chelation with metal ions, this process is often inhibited, leading to a significant enhancement of the fluorescence emission. rroij.com This "turn-on" fluorescence response provides a clear signal for the presence of the metal ion.

Research has demonstrated that derivatives of 8-aminoquinoline (B160924) can also serve as effective chemosensors. For instance, Schiff base ligands derived from 8-aminoquinoline have been synthesized to selectively detect ions like Zn²⁺ and Al³⁺. researchgate.net The introduction of substituents onto the quinoline ring, such as bromine atoms, can fine-tune the sensor's selectivity and sensitivity. While direct studies on 3,6-Dibromo-4-hydroxyquinoline as a fluorescent chemosensor are not extensively documented, the known properties of similar substituted quinolines suggest its potential. For example, chemosensors based on a "2,4-Dibromo-6-((quinolin-8-ylimino)methyl)phenol" ligand have been shown to selectively bind with Zn²⁺ ions. researchgate.net This indicates that the dibromo-substituted phenolic moiety, a key feature of a hypothetical sensor derived from this compound, can play a crucial role in metal ion recognition.

The potential of these derivatives is summarized in the table below:

| Sensor Characteristic | Observed in Quinoline Derivatives | Potential Relevance for this compound |

|---|---|---|

| Fluorophore Core | Quinoline, 8-Hydroxyquinoline scispace.comrroij.com | The inherent quinoline structure provides the necessary fluorescent backbone. |

| Sensing Mechanism | Chelation-Enhanced Fluorescence (CHEF) researchgate.net | The hydroxyl and nitrogen atoms can act as a chelation site for metal ions. |

| Selectivity Tuning | Achieved by modifying substituents on the quinoline ring. researchgate.net | The dibromo substitution can influence the electronic properties and steric factors, potentially leading to high selectivity for specific ions. |

| Target Analytes | Zn²⁺, Al³⁺, and other transition metal ions. scispace.comrroij.comresearchgate.net | Derivatives could be tailored to detect a range of environmentally and biologically significant metal ions. |

Electron Transport Materials in Organic Optoelectronics (e.g., Organic Light-Emitting Diodes - OLEDs)

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology. Their efficiency and longevity are critically dependent on the properties of the organic materials used within their multilayer structures. researchgate.net One of the key components is the electron transport layer (ETL), which facilitates the injection and movement of electrons from the cathode to the emissive layer.

Quinoline derivatives have carved out a significant niche as electron transport materials (ETMs). The most iconic example is tris(8-hydroxyquinoline) aluminum (Alq₃), a highly stable and efficient ETM that has been a workhorse in the OLED industry for decades. scispace.comrroij.com The performance of these materials can be further enhanced by modifying the structure of the quinoline ligand. scispace.com

The electron-deficient nature of the pyridine (B92270) ring within the quinoline structure is fundamental to its electron-transporting capabilities. mdpi.com By introducing various substituents, researchers can modulate the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby optimizing the energy alignment within the OLED device for efficient charge injection and transport. rsc.org

While specific research into this compound derivatives for OLED applications is limited, the known structure-property relationships of other quinoline-based ETMs allow for informed speculation on their potential. The bromine atoms, being electron-withdrawing, could potentially lower the LUMO energy level, which may facilitate electron injection from the cathode. The bulky nature of the dibromo-substituted scaffold could also contribute to forming stable amorphous films, a desirable morphological characteristic for OLED materials that helps prevent crystallization and device failure.

The following table outlines the key properties of ETMs and the potential role of this compound derivatives:

| ETM Property | Role in OLEDs | Potential Contribution of this compound Derivatives |

|---|---|---|

| Electron Affinity (LUMO level) | Facilitates electron injection from the cathode. researchgate.net | Electron-withdrawing bromine atoms may lower the LUMO, improving electron injection. |

| Electron Mobility | Efficiently transports electrons to the emissive layer. researchgate.net | The quinoline core is a known scaffold for good electron transport. |

| Thermal Stability | Ensures long device lifetime and stable operation. scispace.com | The rigid, aromatic structure can contribute to high thermal stability. |

| Morphological Stability | Prevents crystallization and short-circuits in the device. rsc.org | Bulky substituents can promote the formation of stable amorphous films. |

Corrosion Inhibition Studies Utilizing Quinoline Scaffolds

The prevention of metal corrosion is a critical industrial challenge, particularly in acidic environments. The use of organic corrosion inhibitors is a highly effective strategy, and quinoline and its derivatives have been identified as excellent candidates for this purpose. researchgate.netbohrium.com Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. derpharmachemica.com

The mechanism of inhibition is attributed to the presence of heteroatoms (like the nitrogen in the quinoline ring) and π-electrons in the aromatic system. researchgate.net These features allow the quinoline molecule to coordinate with the vacant d-orbitals of the metal atoms on the surface, leading to strong adsorption. biointerfaceresearch.com The structure of the quinoline derivative significantly influences its inhibition efficiency. Substituents can enhance the electron density of the molecule, thereby strengthening its interaction with the metal surface. researchgate.net

Studies on various quinoline derivatives have consistently shown high inhibition efficiencies for mild steel in acidic solutions like hydrochloric acid (HCl). derpharmachemica.combiointerfaceresearch.com For example, a quinoline derivative, N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA), demonstrated an inhibition efficiency of 93.4% at a concentration of 500 ppm. biointerfaceresearch.com Another study on 4-chloro,8-(trifluoromethyl) quinoline reported an efficiency of around 92% at 1000 ppm. derpharmachemica.com These compounds typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netderpharmachemica.com

The adsorption of these inhibitors on the metal surface generally follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. bohrium.com The protective film formation has been confirmed by surface analysis techniques such as Scanning Electron Microscopy (SEM). derpharmachemica.com Given these findings, derivatives of this compound are expected to be effective corrosion inhibitors. The presence of the quinoline core, along with the hydroxyl group and bromine atoms, provides multiple active centers for adsorption onto the metal surface.

The table below summarizes the corrosion inhibition performance of some quinoline derivatives:

| Inhibitor | Metal/Medium | Inhibition Efficiency (%) | Concentration | Reference |

|---|---|---|---|---|

| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) | Mild Steel / 1 M HCl | 93.4 | 500 ppm | biointerfaceresearch.com |

| 4-chloro,8-(trifluoromethyl) quinoline | Mild Steel / 1 M HCl | ~92 | 1000 ppm | derpharmachemica.com |

| Quinoline-3-carboxylate derivative (P-2) | Mild Steel / 1 M HCl | 94.1 | 10⁻³ M | bohrium.com |

Applications in Separation Techniques, including Metal Extraction

The ability of 8-hydroxyquinoline to form stable, neutral chelates with a wide range of metal ions has made it a cornerstone reagent in analytical chemistry, particularly for separation techniques like solvent extraction. rroij.compageplace.de This process involves the transfer of a metal ion from an aqueous phase to an immiscible organic phase through the formation of a lipophilic metal-chelate complex.

Derivatives of 8-hydroxyquinoline, including halogenated ones, have been extensively studied to improve the efficiency and selectivity of metal extraction. The introduction of bromine atoms, as in 5,7-dibromo-8-hydroxyquinoline, can significantly alter the properties of the extractant. These modifications can affect the acidity of the chelating agent and the stability and solubility of the resulting metal complexes, thereby influencing the extraction equilibrium. acs.org

Synergistic extraction systems, where a mixture of two extractants leads to an enhanced extraction efficiency compared to the individual components, have been successfully developed using 5,7-dibromo-8-hydroxyquinoline. For instance, its combination with crown ethers has been shown to be effective for the synergistic solvent extraction of lanthanide ions such as La(III), Eu(III), and Lu(III). researchgate.net This suggests that derivatives of this compound could also serve as potent extractants, either alone or in synergistic systems, for the separation and preconcentration of various metal ions. The specific positioning of the bromo and hydroxy groups on the 4-hydroxyquinoline (B1666331) scaffold would likely lead to unique selectivities for different metal ions compared to the more commonly studied 8-hydroxyquinoline derivatives.

The applications of quinoline derivatives in metal extraction are highlighted below:

| Application | Quinoline Derivative | Target Metals | Key Findings | Reference |

|---|---|---|---|---|

| Solvent Extraction | 8-Hydroxyquinoline | Various metal ions (Cu²⁺, Fe³⁺, Al³⁺, etc.) | Forms insoluble chelates, excellent for gravimetric analysis and extraction. | rroij.com |

| Synergistic Extraction | 5,7-dibromo-8-hydroxyquinoline with crown ethers | Lanthanides (La(III), Eu(III), Lu(III)) | Demonstrates a synergistic effect, enhancing extraction efficiency. | researchgate.net |

| Mixed Ligand Chelate Extraction | 5,7-dibromo-8-quinolinol | Lanthanides | Forms mixed ligand complexes that can be extracted into an organic phase. | acs.org |

Research Gaps and Future Perspectives for 3,6 Dibromo 4 Hydroxyquinoline Research

Exploration of Novel and More Sustainable Synthetic Methodologies

The synthesis of substituted 4-hydroxyquinolines is well-established, often relying on classic methods like the Conrad-Limpach or Gould-Jacobs reactions. However, the specific synthesis of 3,6-Dibromo-4-hydroxyquinoline, and particularly its sustainable production, presents a significant research opportunity. Current synthetic approaches for related bromoquinolines often involve multi-step processes and the use of hazardous reagents like elemental bromine. google.comacgpubs.org

Future research should focus on developing greener and more efficient synthetic routes. This includes:

One-Pot Reactions: Designing tandem or domino reactions that combine cyclization and bromination steps to reduce waste, energy consumption, and purification efforts.

Eco-Friendly Brominating Agents: Investigating the use of safer brominating sources such as N-bromosuccinimide (NBS) or in-situ generation of brominating species from bromide/bromate mixtures, which can be more environmentally benign than liquid bromine. google.comgoogle.comnih.gov

Catalytic Methods: Exploring transition-metal-catalyzed C-H activation and halogenation, which could offer high regioselectivity and efficiency under milder conditions.

Alternative Energy Sources: Utilizing microwave irradiation or sonication to accelerate reaction times and improve yields, often in the absence of traditional solvents.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Traditional Approach | Proposed Sustainable Approach | Key Advantages of Sustainable Approach |

|---|---|---|---|

| Cyclization | Conrad-Limpach reaction at high temperatures. | Microwave-assisted cyclization. | Reduced reaction time, energy efficiency. |

| Bromination | Use of elemental bromine (Br₂) in chlorinated solvents. | N-Bromosuccinimide (NBS) in ionic liquids or deep eutectic solvents. | Improved safety, reduced hazardous waste. |

Deeper Understanding of Complex Reaction Mechanisms and Regioselectivity Control

A significant challenge in the synthesis of polysubstituted quinolines is controlling the regioselectivity of functionalization. For this compound, achieving the precise installation of bromine atoms at the C3 and C6 positions while avoiding other isomers is crucial. The electronic properties of the 4-hydroxyquinoline (B1666331) core, where the hydroxyl group is strongly activating and the pyridine (B92270) ring is deactivating, govern the outcome of electrophilic substitution.

Future research should aim to:

Elucidate Reaction Mechanisms: Employ in-situ spectroscopic techniques (e.g., NMR, IR) combined with kinetic studies to understand the step-by-step mechanism of bromination.

Predict Regioselectivity: Use computational tools like Density Functional Theory (DFT) to model reaction pathways, calculate activation energies for substitution at different positions, and understand the role of solvents and catalysts in directing the regiochemical outcome. imist.ma

Develop Directing Group Strategies: Investigate the use of removable directing groups to force bromination at specific sites, which can be subsequently cleaved to yield the desired product.

Advanced Structure-Function Correlation Studies via Combined Experimental and Computational Approaches

The biological and material properties of this compound are currently unknown. The specific substitution pattern suggests potential for activities such as anticancer, antimicrobial, or kinase inhibition, as seen in other quinoline (B57606) derivatives. nih.govnih.govresearchgate.net The bromine atoms can participate in halogen bonding, while the 4-hydroxy-quinoline moiety is an excellent metal chelator and hydrogen bond donor/acceptor.

A synergistic approach combining experimental screening with computational analysis is needed to establish structure-function relationships.

Experimental Screening: Synthesize a focused library of analogues by modifying the substituents and screen them in a panel of biological assays (e.g., cytotoxicity against cancer cell lines, enzyme inhibition) and for photophysical properties. nih.govnih.gov

Computational Analysis: Utilize quantum chemical calculations to determine molecular properties such as electrostatic potential, frontier molecular orbital energies (HOMO-LUMO), and dipole moment. researchgate.netchemrxiv.org These calculated descriptors can then be correlated with experimentally observed activities to understand the electronic basis of their function.

Development of Predictive Computational Models for Chemical Behavior and Specific Activities

To accelerate the discovery process and reduce reliance on costly and time-consuming synthesis and screening, the development of predictive computational models is essential. Quantitative Structure-Activity Relationship (QSAR) and machine learning models can be powerful tools for this purpose. nih.govyoutube.com

Key areas for development include:

QSAR Modeling: Once initial experimental data are available, develop QSAR models that correlate molecular descriptors (e.g., electronic, steric, and lipophilic parameters) of this compound and its analogues with specific biological activities. youtube.com

Machine Learning Algorithms: Train machine learning models, such as random forests or neural networks, on larger datasets of known quinoline derivatives to predict the potential targets and activities of this compound. nih.govbiorxiv.org

Molecular Docking: Perform molecular docking studies to predict the binding modes of the compound within the active sites of various biological targets (e.g., kinases, DNA gyrase), providing insights into its mechanism of action and guiding the design of more potent derivatives. nih.gov

Table 2: Proposed Computational Models for this compound

| Model Type | Input Data | Predicted Property | Potential Application |

|---|---|---|---|

| DFT Calculations | Molecular structure | Electronic properties (HOMO/LUMO, ESP) | Rationalizing reaction mechanisms and photophysical behavior. nih.gov |

| QSAR | Molecular descriptors, experimental IC₅₀ values | Bioactivity of new analogues | Guiding lead optimization in drug discovery. |

| Molecular Docking | Protein crystal structures | Binding affinity and orientation | Identifying potential biological targets and mechanism of action. |

| Machine Learning | Chemical structures and known bioactivities of diverse quinolines | Target prediction, ADMET properties | Prioritizing compounds for synthesis and experimental testing. biorxiv.org |

Expansion into Emerging Areas of Materials Science, Supramolecular Chemistry, and Catalysis

The application of this compound should not be limited to biology. Its unique structure makes it a promising candidate for advanced materials.

Materials Science: The planar quinoline core and potential for intermolecular interactions (π-π stacking, hydrogen bonding, halogen bonding) suggest applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors. The bromine atoms also serve as handles for further functionalization via cross-coupling reactions to build larger conjugated systems. nih.gov

Supramolecular Chemistry: The compound can act as a versatile building block (a "tecton") for the construction of complex supramolecular architectures like metal-organic frameworks (MOFs) or self-assembled gels. wikipedia.orgnih.gov The 4-hydroxy group and the nitrogen atom can coordinate to metal ions, while the bromine atoms can act as halogen bond donors.

Catalysis: Derivatives of this compound could be developed as novel ligands for transition metal catalysts or as organocatalysts themselves, leveraging the electronic influence of the substituted quinoline ring system.

Interdisciplinary Research with Other Scientific and Engineering Fields

Realizing the full potential of this compound requires a highly interdisciplinary approach, fostering collaborations between different fields.

Chemistry and Biology: Synthetic chemists can collaborate with molecular biologists and pharmacologists to design, synthesize, and evaluate novel therapeutic agents based on this scaffold. nih.gov

Chemistry and Materials Science: Organic chemists and materials engineers can work together to develop new functional materials for electronic or sensing applications.

Computational and Experimental Science: A strong feedback loop between computational chemists who model and predict properties and experimental scientists who synthesize and test these predictions will be crucial for accelerating discovery in all application areas.

Q & A

Q. What are the optimal synthetic routes for 3,6-Dibromo-4-hydroxyquinoline, and how can reaction conditions be systematically optimized?

A microwave-assisted synthesis using Bi(OTf)₃ as a catalyst has demonstrated high efficiency (81% yield) for related dihydroquinoline derivatives. Key parameters include solvent choice (acetonitrile), stoichiometric ratios (e.g., 2.2 equivalents of methyl pyruvate), and reaction time (7 hours under microwave irradiation). Post-synthesis purification via flash chromatography (silica gel, EtOAc/cyclohexane gradient) and recrystallization (pentane/ethyl acetate) ensures purity . For brominated quinolines, electrophilic aromatic substitution with Br₂ or N-bromosuccinimide (NBS) in controlled conditions (e.g., DMF at 0–25°C) is recommended, followed by HPLC analysis to confirm regioselectivity.

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR : ¹H and ¹³C NMR can confirm substitution patterns (e.g., bromine positions) via deshielding effects. For example, bromine at C3 and C6 typically causes significant downfield shifts in adjacent protons.

- XRD : Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for brominated quinoline derivatives (e.g., triclinic crystal system with space group P1, a = 9.40 Å, b = 9.60 Å) .

- HPLC-MS : Reverse-phase HPLC (C18 column, methanol/water mobile phase) coupled with high-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z ≈ 302.92 for C₉H₅Br₂NO).

Q. How can researchers screen this compound for preliminary biological activity?

Use in vitro assays to evaluate antimicrobial, anticancer, or enzyme-inhibitory properties:

- Antimicrobial : Broth microdilution (MIC values against S. aureus or E. coli).

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa or MCF-7), comparing IC₅₀ values to controls like doxorubicin .

- Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition for Alzheimer’s drug candidates) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictory data on this compound’s biological activity?

Discrepancies in activity (e.g., variable IC₅₀ values across studies) may arise from differences in cell permeability, metabolic stability, or assay conditions. Mitigation strategies include:

- Solubility optimization : Use DMSO/PBS mixtures with ≤0.1% DMSO to avoid cytotoxicity.

- Metabolic profiling : LC-MS to identify degradation products or active metabolites.

- Dose-response validation : Replicate assays across multiple cell lines and use statistical tools (e.g., ANOVA with Tukey’s post hoc test) .

Q. What computational methods support the design of this compound derivatives with enhanced properties?

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide bromine substitution effects on reactivity.

- Molecular docking : Simulate binding interactions with target proteins (e.g., β-amyloid for Alzheimer’s applications) using AutoDock Vina or Schrödinger Suite .

- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with bioactivity to prioritize derivatives for synthesis .

Q. How can crystallographic data address synthetic challenges in brominated quinoline derivatives?

XRD analysis reveals steric and electronic constraints influencing reactivity. For example:

- Torsional angles : In 4-(4-bromophenyl)quinoline derivatives, the dihedral angle between quinoline and bromophenyl rings (e.g., 88.2°) affects π-π stacking and solubility .

- Hydrogen bonding : Intermolecular N–H⋯O bonds (2.8–3.1 Å) in dihydroquinolines can guide solvent selection for recrystallization .

Q. What strategies improve the reproducibility of this compound synthesis across labs?

- Catalyst standardization : Use Bi(OTf)₃ from a single supplier to minimize batch variability.

- Reaction monitoring : TLC (silica gel 60 F₂₅₄, UV detection) to track intermediate formation.

- Data sharing : Publish detailed spectral data (e.g., NMR, HRMS) in open-access repositories to enable cross-validation .

Methodological Considerations

| Parameter | Example | Reference |

|---|---|---|

| Optimal reaction time | 7 hours (microwave, 100°C) | |

| XRD resolution | 0.84 Å (Bruker APEXII detector) | |

| IC₅₀ precision | ±5% (n=3 replicates) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.